molecular formula C7H7BrO5 B12837673 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

4-Bromo-3,5-dihydroxybenzoic acid monohydrate

Cat. No.: B12837673
M. Wt: 251.03 g/mol
InChI Key: SYJXNQKEJYNMJD-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula C7H5BrO4·H2O. It is a derivative of benzoic acid, characterized by the presence of bromine and hydroxyl groups on the benzene ring. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dihydroxybenzoic acid monohydrate can be synthesized through several methods. One common approach involves the bromination of 3,5-dihydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. The product is then purified through recrystallization or other separation techniques to obtain the desired monohydrate form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dihydroxybenzoic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-dihydroxybenzoic acid monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzoic acid: Similar structure but lacks the bromine atom.

    5-Bromo-2,4-dihydroxybenzoic acid: Similar brominated derivative with different hydroxyl group positions.

    4-Bromo-3,5-dimethoxybenzoic acid: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

4-Bromo-3,5-dihydroxybenzoic acid monohydrate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H7BrO5

Molecular Weight

251.03 g/mol

IUPAC Name

4-bromo-3,5-dihydroxybenzoic acid;hydrate

InChI

InChI=1S/C7H5BrO4.H2O/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2,9-10H,(H,11,12);1H2

InChI Key

SYJXNQKEJYNMJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)O.O

Origin of Product

United States

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